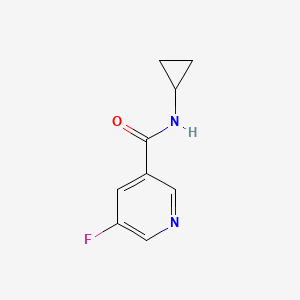

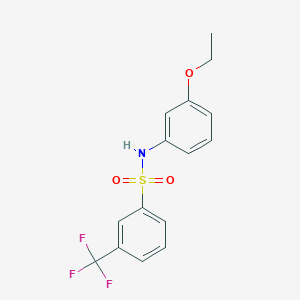

![molecular formula C13H19Cl2N3S B2917383 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride CAS No. 1052551-34-4](/img/structure/B2917383.png)

2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there is no direct synthesis method available for “2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride”, there are methods for synthesizing similar compounds. For instance, a method for synthesizing 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the reaction of piperazine mono-hydrochloric salts and 2-(2-chloroethoxy) ethanol .Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of benzothiazole, incorporating piperazine groups to evaluate their antimicrobial properties. Patel et al. (2011) synthesized pyridine derivatives showing variable and modest activity against bacterial and fungal strains. Similarly, Patel and Agravat (2007) explored the synthesis of pyridine derivatives with antimicrobial activities. Al-Talib et al. (2016) created hydrazide derivatives from 2-chloro benzo[d]thiazole and ethyl 2-(piperazin-1-yl) acetate, although no significant activity was observed against selected bacteria.

- Patel, Agravat, & Shaikh, 2011

- Patel & Agravat, 2007Research has also been directed towards evaluating the anticancer potential of benzothiazole-piperazine derivatives. Byrappa et al. (2017) synthesized novel isoxazolines linked to benzothiazoles, showing potent cytotoxic and antineoplastic activities against cancer cells. Murty et al. (2013) created benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol, with some compounds displaying significant cytotoxic activity against various cancer cell lines.

- Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016

Enzyme Inhibition

Compounds derived from 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride have been investigated for their enzyme inhibitory effects. Mohsen et al. (2014) synthesized benzothiazole derivatives with piperazine and thiocarbamate moieties, identifying some compounds as potential anticholinesterase agents.

- Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014These studies showcase the diverse scientific research applications of this compound and its derivatives, highlighting their potential in developing new therapeutic agents with antimicrobial, anticancer, and enzyme inhibitory activities.

Mechanism of Action

Target of Action

The compound 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

The compound interacts with its targets, the dopamine and serotonin receptors, by binding to them and blocking their activity. This results in a decrease in the transmission of dopamine and serotonin signals, which can help to alleviate symptoms of certain psychiatric disorders .

Biochemical Pathways

The compound’s action on dopamine and serotonin receptors affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and cognition. By blocking these receptors, the compound can alter the functioning of these pathways and their downstream effects .

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME). It suggests that the compound may have acceptable bioavailability.

Result of Action

It is known that dopamine and serotonin antagonists can have various effects at the cellular level, including changes in neurotransmitter release, receptor expression, and intracellular signaling .

properties

IUPAC Name |

2-(1-piperazin-1-ylethyl)-1,3-benzothiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S.2ClH/c1-10(16-8-6-14-7-9-16)13-15-11-4-2-3-5-12(11)17-13;;/h2-5,10,14H,6-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGSODXDABBZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)N3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)

![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)

![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)